molecular formula C24H21N3O3S B2705078 2-ethoxy-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide CAS No. 1007476-51-8

2-ethoxy-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide

Cat. No.: B2705078
CAS No.: 1007476-51-8
M. Wt: 431.51
InChI Key: BZCDPMVBZHAPLG-UHFFFAOYSA-N
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Description

2-ethoxy-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

2-ethoxy-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the naphthalene-1-carboxamide and ethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield more saturated compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-ethoxy-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethoxy-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-2-30-21-13-12-16-8-6-7-11-18(16)22(21)24(28)25-23-19-14-31(29)15-20(19)26-27(23)17-9-4-3-5-10-17/h3-13H,2,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCDPMVBZHAPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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